3-(Hydroxymethyl)cyclohexanecarboxylic acid
Overview
Description
3-(Hydroxymethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O3 It is a cyclohexane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Hydroxymethyl)cyclohexanecarboxylic acid involves the reaction of cyclohexane-1,3-dicarboxylic acid with di-tert-butyl dicarbonate under alkaline conditions to form 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid. This intermediate is then reduced under controlled temperature conditions to yield the desired compound .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, mild reaction conditions, and efficient purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 3-(Carboxymethyl)cyclohexanecarboxylic acid.
Reduction: 3-(Hydroxymethyl)cyclohexanol.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a potential drug intermediate for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty polymers and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets and pathways, such as enzymes and receptors, to exert its effects. The exact mechanism can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-cyclohexanecarboxylic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.
4-(Hydroxymethyl)cyclohexanecarboxylic acid: Similar structure but with the hydroxymethyl group at a different position on the cyclohexane ring.
Properties
IUPAC Name |
3-(hydroxymethyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBFEJLVQNDNKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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